molecular formula C16H15N3O3S2 B2748934 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919846-23-4

3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2748934
CAS No.: 919846-23-4
M. Wt: 361.43
InChI Key: QGZBKUVSJATABM-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been synthesized and studied for various applications . They are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through various methods. One method involves a POCl3 catalyzed, efficient, one-step and solvent-free synthesis from 2-amino-4,5-substitutedthiophene-3-carbonitrile using various aliphatic acids under both conventional heating and microwave irradiation techniques .


Molecular Structure Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have a unique molecular structure characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, they can be thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione, which absorbs near-visible radiation with about 60% higher efficiency .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be characterized using various techniques such as 1H NMR, 13C NMR, IR and HRMS (ESI) .

Scientific Research Applications

Hybrid Catalysts in Medicinal Synthesis : Research highlights the importance of pyranopyrimidine cores, closely related to the thieno[2,3-d]pyrimidin-4-yl moiety, in medicinal and pharmaceutical synthesis. These cores are key precursors with broad synthetic applications due to their bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of these scaffolds, demonstrating the potential of related compounds in developing lead molecules for various therapeutic purposes (Parmar, Vala, & Patel, 2023).

Involvement in Antitumor Activities : The structure-activity relationships of ligands, including pyrimidine nucleoside phosphorylases, hint at the significance of such compounds in antitumor activities. The evaluation of inhibitors of these enzymes provides a basis for the rational design of new inhibitors, suggesting that compounds with the thieno[2,3-d]pyrimidin-4-yl structure could be valuable in cancer treatment strategies (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Potential in Drug Discovery and Development : Compounds bearing the thieno[2,3-d]pyrimidin-4-yl moiety are part of a larger group of heterocyclic compounds that play a significant role in drug discovery and development. The versatility of these compounds, as demonstrated by their applications in optoelectronic materials and as central nervous system acting drugs, further underscores the potential of 3-(isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in various therapeutic areas (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives have potential for further development in various fields. For instance, they have shown promise as photosensitizers for the treatment of skin cancer cells . They could also serve as lead compounds for further drug discoveries for the treatment of vitiligo .

Biochemical Analysis

Biochemical Properties

It is known that thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is involved in gene expression. The interaction of 3-(Isopropylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide with this enzyme could potentially influence various biochemical reactions.

Cellular Effects

Thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit EZH2 , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-10(2)24(21,22)12-5-3-4-11(8-12)15(20)19-14-13-6-7-23-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBKUVSJATABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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